Misoprostol acid
Misoprostol acid
Saponified analog of prostaglandin E1 methyl ester. Binds to prostaglandin E receptors. Potent against histamine-stimulated gastric acid secretion. Active in vivo.
Misoprostol is a prostaglandin E1 analog with agonist activity mediated by EP2, EP3, and EP4 receptors. It has been shown to inhibit the formation of gastric lesions in rats (ED50 = 0.31 µg/kg), inhibit superoxide generation in human neutrophils (EC50 = 0.35 µM), and relax fetal rabbit ductus arteriosus (EC50 = 0.36 nM) in a concentration dependent manner. Misoprostol is commonly used in clinical medicine for the prevention of peptic ulcer disease. It has also been used in conjunction with mifepristone (RU-486;) for the oral induction of first trimester abortion. Misoprostol contains a C-1 methyl ester and is readily absorbed and rapidly hydrolyzed in humans to the active free acid.
Misoprostol is a prostaglandin E1 analog with agonist activity mediated by EP2, EP3, and EP4 receptors. It has been shown to inhibit the formation of gastric lesions in rats (ED50 = 0.31 µg/kg), inhibit superoxide generation in human neutrophils (EC50 = 0.35 µM), and relax fetal rabbit ductus arteriosus (EC50 = 0.36 nM) in a concentration dependent manner. Misoprostol is commonly used in clinical medicine for the prevention of peptic ulcer disease. It has also been used in conjunction with mifepristone (RU-486;) for the oral induction of first trimester abortion. Misoprostol contains a C-1 methyl ester and is readily absorbed and rapidly hydrolyzed in humans to the active free acid.
Brand Name:
Vulcanchem
CAS No.:
112137-89-0
VCID:
VC20779386
InChI:
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1
SMILES:
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Molecular Formula:
C21H36O5
Molecular Weight:
368.5 g/mol
Misoprostol acid
CAS No.: 112137-89-0
Cat. No.: VC20779386
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Saponified analog of prostaglandin E1 methyl ester. Binds to prostaglandin E receptors. Potent against histamine-stimulated gastric acid secretion. Active in vivo. Misoprostol is a prostaglandin E1 analog with agonist activity mediated by EP2, EP3, and EP4 receptors. It has been shown to inhibit the formation of gastric lesions in rats (ED50 = 0.31 µg/kg), inhibit superoxide generation in human neutrophils (EC50 = 0.35 µM), and relax fetal rabbit ductus arteriosus (EC50 = 0.36 nM) in a concentration dependent manner. Misoprostol is commonly used in clinical medicine for the prevention of peptic ulcer disease. It has also been used in conjunction with mifepristone (RU-486;) for the oral induction of first trimester abortion. Misoprostol contains a C-1 methyl ester and is readily absorbed and rapidly hydrolyzed in humans to the active free acid. |
|---|---|
| CAS No. | 112137-89-0 |
| Molecular Formula | C21H36O5 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 |
| Standard InChI Key | CNWGPXZGIIOYDL-MKYGPDKMSA-N |
| Isomeric SMILES | CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
| SMILES | CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
| Canonical SMILES | CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
| Appearance | Assay:≥97%A solution in methyl acetate |
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